molecular formula C21H22N2O3 B2896904 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyacetamide CAS No. 955643-20-6

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyacetamide

Cat. No.: B2896904
CAS No.: 955643-20-6
M. Wt: 350.418
InChI Key: KABXETXRVKLLGE-UHFFFAOYSA-N
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Description

The compound “N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyacetamide” is a complex organic molecule. It contains a cyclopropanecarbonyl group, a tetrahydroisoquinoline group, and a phenoxyacetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, while the cyclopropane ring might undergo ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. Techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) could be used to study these properties .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compounds Development
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyacetamide and related compounds are pivotal in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry for their diverse biological activities. For instance, the reaction of cyanoselenoacetamide with hydrogen sulfide forms compounds that can further produce thiazoles and tetrahydroisoquinoline derivatives. These synthetic pathways are critical for developing compounds with potential pharmacological activities (Dyachenko & Vovk, 2013).

Catalytic Processes and Compound Synthesis
Copper-catalyzed processes, such as the Chan-Lam cyclopropylation, utilize cyclopropane-containing compounds to produce cyclopropyl aryl ethers and cyclopropyl amine derivatives. This method is notable for its operational convenience and the synthesis of compounds with a range of functional groups, highlighting the versatility of cyclopropane derivatives in medicinal chemistry (Derosa et al., 2018).

Anticancer and Biological Activities
Research into the synthesis and evaluation of indenoisoquinoline topoisomerase I inhibitors, featuring nitrogen heterocycles appended to the lactam side chain, demonstrates the significant potential of tetrahydroisoquinoline derivatives in cancer therapy. These compounds have been evaluated for their cytotoxicity and topoisomerase I inhibitory activity, indicating their valuable contribution to anticancer drug development (Nagarajan et al., 2006).

ABCB1 Inhibitors Development
Derivatives of tetrahydroisoquinoline have been studied for their ability to inhibit ABCB1 activity, demonstrating significant potential in overcoming drug resistance. The exploration of different basic side-chains attached to a phenoxy moiety underscores the importance of structural variations in enhancing biological properties and developing more effective ABCB1 inhibitors (Colabufo et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with specific receptors or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could include studying its potential uses, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c24-20(14-26-19-4-2-1-3-5-19)22-18-9-8-15-10-11-23(13-17(15)12-18)21(25)16-6-7-16/h1-5,8-9,12,16H,6-7,10-11,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABXETXRVKLLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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